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Introduction
2-Hydroxy-7-methoxyquinoline-3-carbaldehyde, with the CAS Number 101382-55-2, is a

member of the quinoline family of heterocyclic compounds. Quinoline and its derivatives are of

significant interest in medicinal chemistry due to their presence in a wide array of biologically

active natural products and synthetic pharmaceuticals. These compounds are known to exhibit

a broad spectrum of pharmacological activities, including but not limited to, anticancer,

antimalarial, antibacterial, and anti-inflammatory properties. The presence of hydroxyl,

methoxy, and carbaldehyde functional groups on the quinoline scaffold of the title compound

suggests its potential as a versatile intermediate for the synthesis of more complex molecules

and as a candidate for biological screening. This technical guide aims to provide a

comprehensive overview of the available physicochemical properties, synthetic methodologies,

and characterization of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde, while also

acknowledging the current gaps in the literature.

Physicochemical Properties
Detailed experimental data for the physicochemical properties of 2-Hydroxy-7-
methoxyquinoline-3-carbaldehyde are not readily available in the current body of scientific

literature. However, based on the properties of structurally similar compounds, such as 2-

hydroxyquinoline-3-carbaldehyde and 2-methoxyquinoline-3-carbaldehyde, we can infer some
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of its characteristics. The compound exists in tautomeric equilibrium between the 2-

hydroxyquinoline and the 2-quinolone forms, with the latter often being the more stable isomer.

Table 1: Physicochemical Properties of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde and

Related Compounds

Property
2-Hydroxy-7-
methoxyquinoline-
3-carbaldehyde

2-
Hydroxyquinoline-
3-carbaldehyde[1]

2-
Methoxyquinoline-
3-carbaldehyde[2]

Molecular Formula C₁₁H₉NO₃ C₁₀H₇NO₂ C₁₁H₉NO₂

Molecular Weight 203.19 g/mol 173.17 g/mol 187.19 g/mol

CAS Number 101382-55-2[3] 91301-03-0 139549-06-7

IUPAC Name

7-methoxy-2-oxo-1,2-

dihydroquinoline-3-

carbaldehyde

2-oxo-1,2-

dihydroquinoline-3-

carbaldehyde

2-methoxyquinoline-3-

carbaldehyde

Appearance Not Reported Solid Solid

Melting Point Not Reported Not Reported Not Reported

Boiling Point Not Reported Not Reported Not Reported

Solubility Not Reported Not Reported Not Reported

pKa Not Reported Not Reported Not Reported

Note: The IUPAC name for the target compound reflects the more stable 2-quinolone tautomer.

Synthesis and Experimental Protocols
A definitive, detailed experimental protocol for the synthesis of 2-Hydroxy-7-
methoxyquinoline-3-carbaldehyde is not explicitly described in the reviewed literature.

However, a plausible and commonly employed synthetic strategy involves a two-step process:

the synthesis of a 2-chloroquinoline precursor via the Vilsmeier-Haack reaction, followed by its

hydrolysis to the desired 2-hydroxyquinoline derivative.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b010043?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxyquinoline-3-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxyquinoline-3-carbaldehyde
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB6155490.htm?N=Germany
https://www.benchchem.com/product/b010043?utm_src=pdf-body
https://www.benchchem.com/product/b010043?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Synthesis of 2-Chloro-7-methoxyquinoline-3-
carbaldehyde (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich

aromatic and heterocyclic compounds. In the context of quinoline synthesis, N-arylacetamides

are common starting materials.

General Protocol:

Vilsmeier Reagent Formation: To a cooled (0-5 °C) solution of dimethylformamide (DMF),

phosphorus oxychloride (POCl₃) is added dropwise with stirring to form the Vilsmeier

reagent.

Reaction with Acetanilide Derivative: The appropriate N-(methoxyphenyl)acetamide is added

to the Vilsmeier reagent.

Cyclization and Formylation: The reaction mixture is heated (typically 60-90 °C) for several

hours to effect cyclization and formylation.

Work-up: The reaction mixture is cooled and poured onto crushed ice, followed by

neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the

crude 2-chloro-7-methoxyquinoline-3-carbaldehyde.

Purification: The crude product is collected by filtration, washed, and purified by

recrystallization or column chromatography.

Step 2: Hydrolysis of 2-Chloro-7-methoxyquinoline-3-
carbaldehyde
The 2-chloro substituent on the quinoline ring is susceptible to nucleophilic substitution,

including hydrolysis to the corresponding 2-hydroxy (or 2-quinolone) derivative. A literature

precedent for similar transformations suggests that this can be achieved under acidic

conditions, potentially enhanced by microwave irradiation.[4][5]

Proposed Protocol (Microwave-Assisted):
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Reaction Setup: 2-Chloro-7-methoxyquinoline-3-carbaldehyde is dissolved in a mixture of

acetic acid and a catalytic amount of sodium acetate in a microwave-safe vessel.

Microwave Irradiation: The mixture is subjected to microwave irradiation at a controlled

temperature and power for a specified duration. Reaction progress should be monitored by

thin-layer chromatography (TLC).

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under

reduced pressure. The residue is then treated with water to precipitate the crude product.

Purification: The crude 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde is collected by

filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g.,

ethanol or acetic acid).

N-(methoxyphenyl)acetamide

2-Chloro-7-methoxyquinoline-3-carbaldehyde

Vilsmeier-Haack Reaction

Vilsmeier Reagent
(DMF, POCl₃) 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

Hydrolysis

Acetic Acid, Sodium Acetate
(Microwave Irradiation)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde.

Spectroscopic Characterization (Predicted)
While experimental spectra for 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde are not

available, the expected spectroscopic features can be predicted based on its structure and

data from analogous compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons

on the quinoline ring, the aldehyde proton, the methoxy group protons, and the N-H proton of

the quinolone tautomer. The chemical shifts (δ) in ppm relative to TMS would likely be:
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Aromatic Protons: 6.5 - 8.5 ppm (complex multiplet patterns).

Aldehyde Proton (-CHO): 9.5 - 10.5 ppm (singlet).

Methoxy Protons (-OCH₃): 3.8 - 4.2 ppm (singlet).

N-H Proton (quinolone tautomer): > 10 ppm (broad singlet).

¹³C NMR Spectroscopy
The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the

aldehyde, the carbonyl carbon of the quinolone ring, the carbon of the methoxy group, and the

aromatic carbons. Expected chemical shift ranges are:

Aldehyde Carbonyl: 190 - 200 ppm.

Quinolone Carbonyl: 160 - 170 ppm.

Aromatic Carbons: 100 - 150 ppm.

Methoxy Carbon: 55 - 60 ppm.

Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to the various

functional groups present in the molecule. Key expected vibrational frequencies (in cm⁻¹)

include:

O-H Stretch (hydroxy tautomer): 3200 - 3600 cm⁻¹ (broad).

N-H Stretch (quinolone tautomer): 3100 - 3500 cm⁻¹ (broad).

C-H Stretch (aromatic): 3000 - 3100 cm⁻¹.

C-H Stretch (aldehyde): 2700 - 2900 cm⁻¹.

C=O Stretch (aldehyde): 1680 - 1710 cm⁻¹.

C=O Stretch (quinolone): 1640 - 1680 cm⁻¹.
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C=C and C=N Stretch (aromatic): 1450 - 1600 cm⁻¹.

C-O Stretch (methoxy): 1000 - 1300 cm⁻¹.

Mass Spectrometry
The mass spectrum (electron ionization, EI) would be expected to show a molecular ion peak

(M⁺) corresponding to the molecular weight of the compound (203.19 g/mol ). Common

fragmentation patterns for quinolines involve the loss of small molecules such as CO, HCN,

and radicals like H• and CH₃•.

Biological Activity
There is currently no specific information in the scientific literature regarding the biological

activity or signaling pathway involvement of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde.

However, the quinoline scaffold is a well-established pharmacophore. Derivatives of 2-

hydroxyquinoline-3-carbaldehyde have been investigated for a range of biological activities. For

instance, some quinoline derivatives have been shown to act as kinase inhibitors, which are

crucial in cancer therapy. The general structure-activity relationship (SAR) studies of quinoline-

based compounds suggest that the nature and position of substituents on the quinoline ring

play a critical role in their biological effects. The presence of a hydroxyl group at the 2-position

and a methoxy group at the 7-position could potentially modulate the activity of the molecule,

for example, by influencing its ability to form hydrogen bonds with biological targets.

Given the lack of specific data, a hypothetical workflow for screening the biological activity of

this compound is presented below.
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Caption: A logical workflow for the biological evaluation of 2-Hydroxy-7-methoxyquinoline-3-
carbaldehyde.

Conclusion
2-Hydroxy-7-methoxyquinoline-3-carbaldehyde is a quinoline derivative with potential

applications in medicinal chemistry and drug discovery. While specific experimental data on its

physicochemical properties and biological activities are currently lacking in the public domain,

this guide has provided a comprehensive overview based on the established chemistry of

related compounds. The outlined synthetic protocols and predicted spectroscopic data offer a

valuable resource for researchers interested in synthesizing and characterizing this molecule.

Further investigation into its biological properties is warranted to explore its therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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